1,2-Diphenylbutan-1-one

Descripción

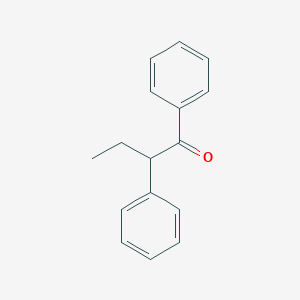

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-diphenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c1-2-15(13-9-5-3-6-10-13)16(17)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHKJKVIZTFFFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305043, DTXSID10864670 | |

| Record name | 1,2-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_36221 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16282-16-9 | |

| Record name | 16282-16-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-diphenylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,2 Diphenylbutan 1 One

Established Synthetic Routes to 1,2-Diphenylbutan-1-one

Traditional synthetic approaches to this compound and its analogs often rely on well-established reactions in organic chemistry, including Grignard reactions and the oxidation of unsaturated precursors. These methods, while foundational, provide insights into the reactivity of the molecular framework.

Synthesis from 1-(p-methoxy)-2-phenylbutan-1-one and Phenylmagnesium Bromide

The synthesis involving Grignard reagents highlights the stereochemical aspects of nucleophilic addition to carbonyl compounds. While not a direct synthesis of this compound itself, the reaction of a closely related precursor, 1-(p-methoxy)-2-phenylbutan-1-one, with phenylmagnesium bromide is illustrative. This reaction yields a tertiary alcohol, 1-(p-methoxyphenyl)-1,2-diphenylbutan-1-ol. The addition of the phenyl Grignard reagent to the ketone proceeds in accordance with Cram's rule, which predicts the major diastereomer formed. youtube.com

Conversely, the diastereomeric tertiary alcohol can be prepared from this compound by reacting it with p-methoxyphenylmagnesium bromide. youtube.com These transformations are crucial in the synthesis of tamoxifen (B1202) and its derivatives, where the stereochemistry of the final product is critical for its biological activity. youtube.comthieme-connect.de

Table 1: Diastereoselective Grignard Additions for Tamoxifen Precursors youtube.com

| Starting Ketone | Grignard Reagent | Major Product (Tertiary Alcohol) |

| 1-(p-methoxy)-2-phenylbutan-1-one | Phenylmagnesium Bromide | rel-(1R,2S)-1-(p-methoxyphenyl)-1,2-diphenylbutan-1-ol |

| This compound | p-Methoxyphenylmagnesium Bromide | rel-(1R,2R)-1-(p-methoxyphenyl)-1,2-diphenylbutan-1-ol |

Preparation via Oxidation of 1,2-Diphenylbut-1-ene Derivatives

The oxidation of alkenes is a common method for the synthesis of ketones. However, the direct oxidation of 1,2-diphenylbut-1-ene to this compound is not a straightforward transformation. Oxidative cleavage of the carbon-carbon double bond is a more typical outcome with strong oxidizing agents.

For instance, ozonolysis is a powerful technique for cleaving alkenes to yield aldehydes and ketones. masterorganicchemistry.com The ozonolysis of a structurally similar compound, 1-phenylbut-1-ene, results in the formation of benzaldehyde (B42025) and propanal, demonstrating the cleavage of the double bond. youtube.comdoubtnut.com Similarly, treatment of 1,2-diphenylbut-1-ene with ozone would be expected to break the double bond, yielding benzaldehyde and another carbonyl-containing fragment, rather than the desired this compound.

The use of other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) on alkenes also typically leads to cleavage of the double bond, especially under vigorous conditions such as heat and acidity. chemguide.co.uklibretexts.org While cold, dilute, and alkaline potassium permanganate can yield diols, further oxidation often leads to bond scission. chemguide.co.uk Therefore, the synthesis of this compound from 1,2-diphenylbut-1-ene would necessitate a more nuanced oxidative strategy that avoids double bond cleavage, which is not commonly reported. Ozonolysis of a related rearranged alkene, 3-methyl-2,3-diphenylbut-1-ene, has been reported to give a mixture of ketones, further indicating the complexity of such oxidations. rsc.org

Formation through Iron-Catalyzed Trifluoromethylation with Aryl Migration, yielding 4,4,4-trifluoro-1,2-diphenylbutan-1-one

A related fluorinated analog, 4,4,4-trifluoro-1,2-diphenylbutan-1-one, can be synthesized through an iron-catalyzed trifluoromethylation of a diaryl allyl alcohol. This reaction proceeds with a concomitant 1,2-migration of an aryl group. This method provides a pathway to α-substituted-β-trifluoromethyl carbonyl compounds with high efficiency under mild conditions. youtube.com When the starting alcohol contains two different aryl groups, a selective migration can be observed.

Table 2: Iron-Catalyzed Synthesis of a Trifluoromethylated Analog youtube.com

| Substrate | Catalyst | Key Transformation | Product |

| Diaryl allyl alcohol | Iron catalyst | Trifluoromethylation with 1,2-aryl migration | 4,4,4-trifluoro-1,2-diphenylbutan-1-one |

Synthesis as an Intermediate in Multi-Step Organic Procedures

This compound serves as a key intermediate in the synthesis of various organic molecules, most notably the selective estrogen receptor modulator (SERM), tamoxifen. youtube.comthieme-connect.de In these multi-step syntheses, the ketone functionality of this compound allows for the introduction of the third aryl group necessary for the triphenylethylene (B188826) scaffold of tamoxifen.

For example, in the synthesis of tamoxifen analogs, this compound can be reacted with an appropriate Grignard reagent to form a tertiary alcohol. youtube.com Subsequent dehydration of this alcohol then leads to the formation of the characteristic double bond of the tamoxifen core. youtube.comthieme-connect.de The strategic use of this compound as a precursor allows for the controlled assembly of the complex tamoxifen structure.

Advanced and Stereoselective Synthesis of this compound and Related Compounds

The development of catalytic asymmetric methods has opened new avenues for the synthesis of chiral molecules like this compound with high enantioselectivity. These advanced techniques are crucial for accessing specific stereoisomers, which often exhibit distinct biological activities.

Catalytic Asymmetric Approaches to α-Tertiary Aryl Ketones, including (S)-1,2-Diphenylbutan-1-one

The enantioselective synthesis of α-tertiary aryl ketones, a class of compounds that includes (S)-1,2-diphenylbutan-1-one, is an area of active research. One successful approach involves the catalytic asymmetric α-arylation of ketones. For instance, a method has been developed for the catalytic asymmetric α-arylation of ketones bearing sterically hindered aryl rings, which has been applied to the synthesis of isoflavanones. smolecule.com

Another powerful strategy is the palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters. This method has been used to synthesize a range of tertiary α-aryl cyclopentanones and cyclohexanones with good to high levels of enantioselectivity. doubtnut.com

Furthermore, a novel, catalytic enantioselective route to α-tertiary aryl ketones involves a boron Lewis acid-promoted formal insertion of an aryldiazoalkane into the C-H bond of an aldehyde. youtube.com This reaction, in the presence of a chiral (S)-oxazaborolidinium ion catalyst, can produce the desired ketones in high yields and with excellent enantioselectivities. masterorganicchemistry.comyoutube.com These methods represent the forefront of asymmetric synthesis, providing access to valuable chiral building blocks. masterorganicchemistry.comyoutube.com

Table 3: Catalytic Asymmetric Methods for α-Tertiary Aryl Ketones

| Method | Catalyst System | Key Transformation | Enantioselectivity |

| Catalytic Asymmetric α-Arylation | Not specified in snippets | Arylation of ketones | Not specified in snippets |

| Palladium-Catalyzed Decarboxylative Protonation | Palladium catalyst | Protonation of α-aryl-β-keto allyl esters | Up to 92% ee for cyclopentanones |

| Boron Lewis Acid-Promoted Formal Insertion | Chiral (S)-oxazaborolidinium ion catalyst | Insertion of aryldiazoalkane into aldehyde C-H bond | Up to 99% ee |

Photochemical Organocatalytic Acyl Radical Addition for 1,4-Dicarbonyl Compounds and their Conversion to this compound Derivatives

The synthesis of 1,4-dicarbonyl compounds, which are valuable precursors for derivatives of this compound, can be achieved through a visible-light-mediated organocatalytic strategy. nih.govthieme-connect.com This method focuses on the enantioselective conjugate addition of acyl radicals to enals. The process is initiated by the visible-light-induced excitation of 4-acyl-1,4-dihydropyridines, which leads to the formation of acyl radicals. nih.govrecercat.cat A chiral amine catalyst is then used to activate enals via iminium ion formation, ensuring a stereoselective trap for the photochemically generated acyl radicals. nih.govrecercat.cat This approach provides a pathway to enantioenriched 1,4-dicarbonyl compounds. nih.govrecercat.cat

The reaction's scope has been explored with various substituted acyl radicals and cinnamaldehyde. Aromatic moieties on the acyl-DHP precursors with different electronic and steric properties are well-tolerated, leading to the corresponding 1,4-dicarbonyl products in high yields and with moderate to good stereocontrol. nih.gov

Experimental evidence supports the formation of benzoyl radicals from the photoexcitation of 4-acyl-1,4-dihydropyridines. recercat.cat When a solution of N-(tert-butoxycarbonyl)-4-benzoyl-1,4-dihydropyridine in acetonitrile (B52724) is irradiated in the presence of a radical scavenger like TEMPO, the corresponding benzoyl-TEMPO adduct is formed. recercat.cat This confirms that the photoexcitation of the acyl precursor can trigger the formation of acyl radicals, which are key intermediates in this synthetic pathway. recercat.cat

This photochemical method represents a significant advancement in the stereocontrolled synthesis of 1,4-dicarbonyls, which can subsequently be converted to derivatives of this compound through further synthetic manipulations. nih.govnih.govrecercat.cat

Investigation of Stereoselective Dehydration Reactions of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols

The stereochemical outcome of the dehydration of 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ols is a critical aspect in the synthesis of specific stereoisomers of related compounds. rsc.org Acid-catalyzed dehydration of either diastereoisomer of these tertiary alcohols predominantly yields the Z-isomer of the corresponding 1,2-diphenylbut-1-ene derivative. rsc.orgresearchgate.net This outcome suggests the reaction proceeds through a common carbenium ion intermediate that is sufficiently long-lived to equilibrate. psu.edu This intermediate can be regenerated by protonating either the (Z)- or (E)-butene with a strong acid like fluorosulphonic acid. rsc.orgresearchgate.net

For instance, the dehydration of either diastereomer of 1-(p-methoxyphenyl)-1,2-diphenylbutan-1-ol with hydrochloric acid in ethanol (B145695) gives a mixture of Z- and E-isomers of 1-(p-methoxyphenyl)-1,2-diphenylbut-1-ene, with the Z-isomer being the major product. psu.edu The ratio of Z to E isomers is often around 2:1. psu.edupsu.edu

The formation of the tertiary alcohols themselves can be achieved with stereocontrol. psu.edu For example, reacting 1-(p-methoxy)-2-phenylbutan-1-one with phenylmagnesium bromide yields one diastereoisomer, while the reaction of this compound with (p-methoxyphenyl)magnesium bromide produces the other. psu.edu These addition reactions generally follow Cram's rule. psu.edu

In contrast to acid-catalyzed methods, highly stereoselective syn-eliminations can be achieved by treating the butan-1-ols with a base and carbon disulfide. rsc.orgresearchgate.net However, using reagents like N,N,N-triethylammonio-N′-methoxycarbonylsulphamidate for dehydration tends to proceed mainly through a carbenium ion mechanism, similar to the acid-catalyzed pathway. rsc.orgresearchgate.net The stereoselectivity of these reactions is a key consideration in the synthesis of compounds like tamoxifen and its analogues, where specific isomerism is crucial for biological activity. rsc.orgpsu.edu

| Reactant(s) | Reagent(s) | Major Product(s) | Isomer Ratio (Z:E) | Citation |

| 1-(p-methoxyphenyl)-1,2-diphenylbutan-1-ol (diastereomer 1 or 2) | HCl, Ethanol | 1-(p-methoxyphenyl)-1,2-diphenylbut-1-ene | ~2:1 | psu.edu |

| 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol (diastereomer 1 or 2) | Fluorosulphonic acid | (Z)- and (E)-1-(p-alkoxyphenyl)-1,2-diphenylbut-1-ene | - | rsc.orgresearchgate.net |

| 1-(p-alkoxyphenyl)-1,2-diphenylbutan-1-ol | Base, CS₂ | (E)-1-(p-alkoxyphenyl)-1,2-diphenylbut-1-ene | Highly stereoselective syn-elimination | rsc.orgresearchgate.net |

Mechanistic Investigations of this compound Formation

Insights into Radical Initiation Mechanisms for Alpha-Arylation of Ketones

The alpha-arylation of enolizable aryl ketones, a key transformation for synthesizing compounds structurally related to this compound, can proceed through a radical mechanism under transition-metal-free conditions. ulaval.cascispace.com The use of potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) has been shown to facilitate this reaction with aryl halides. ulaval.cascispace.com Mechanistic studies indicate a synergistic role of the base and solvent in initiating the radical process. ulaval.caresearchgate.net

The proposed mechanism often involves a radical-nucleophilic aromatic substitution (SRN1) pathway. ulaval.ca While protocols for the SRN1 arylation of ketone enolates have been known for a long time, they have been less commonly used in synthesis. ulaval.ca In some cases, photostimulation is required, while other methods use pre-formed enolates with strong reagents like metallic potassium or sodium amalgam in liquid ammonia. ulaval.ca

Recent investigations have provided a deeper understanding of the initiation step. In the reaction between acetophenone (B1666503) enolate and iodobenzene (B50100) in DMSO, which can be thermally induced or accelerated by microwaves to produce 1,2-diphenylethanone, several anions could potentially initiate the electron transfer to start the radical chain reaction. rsc.org These include the acetophenone enolate, the tert-butoxide anion, and the dimsyl anion (the conjugate base of DMSO). rsc.org Comparative studies and quantum calculations have shown that the dimsyl anion is the most effective electron donor among the three, suggesting it plays a crucial role in initiating the SRN1 reaction in DMSO. rsc.org

Furthermore, photoredox catalysis has emerged as a powerful tool for the α-arylation of ketones. researchgate.netresearchgate.net This approach uses visible light and a photocatalyst to generate radical intermediates. chemrxiv.org For instance, a green-light-mediated α-arylation of unactivated ketones with aryl halides has been developed, activating both the C(sp²)-X bond of the aryl halide and the α-carbonyl C(sp³)-H bond within a single photocatalytic cycle. researchgate.netchemrxiv.org Mechanistic studies in this area often involve probing for single-electron transfer (SET) events to confirm the radical pathway. researchgate.netacs.org

| Reaction | Conditions | Key Mechanistic Feature | Citation |

| α-Arylation of enolizable aryl ketones | KOtBu, DMF | Synergistic role of base and solvent in radical initiation | ulaval.cascispace.com |

| α-Arylation of acetophenone with iodobenzene | DMSO, heat/microwaves | Initiation by dimsyl anion via electron transfer | rsc.org |

| Photoredox α-arylation of ketones | Visible light, photocatalyst | Single-electron transfer (SET) to generate radical intermediates | researchgate.netchemrxiv.org |

Studies of Isomerization Processes Impacting Selectivity in Cross-Coupling Reactions relevant to this compound Analogues

Isomerization processes are a critical consideration in transition metal-catalyzed cross-coupling reactions used to synthesize analogues of this compound, as they can significantly impact the regioselectivity and stereoselectivity of the final product.

One relevant process is the isomerization of allylic alcohols to ketones, which can be catalyzed by various transition metals, including rhodium and palladium. organic-chemistry.org Palladium-catalyzed isomerization of highly substituted allylic alcohols is a versatile method with broad functional group tolerance. organic-chemistry.org Mechanistic studies suggest that this transformation can proceed through a "chain-walking" process, which involves repeated migratory insertion and β-hydride elimination steps. organic-chemistry.org This allows for the remote functionalization of molecules. nih.gov Rhodium catalysts are also effective for the isomerization of alkenyl alcohols to ketones, with high efficiency and low catalyst loading. organic-chemistry.org

In the context of cross-coupling reactions, isomerization can affect the position of the newly formed carbon-carbon bond. For example, nickel-hydride catalyzed chain-walking combined with cross-coupling allows for the acylation of alkyl halides at positions other than the original carbon-halogen bond. nju.edu.cn This migratory reductive acyl cross-coupling enables the synthesis of ketones from abundant starting materials like alkyl bromides and carboxylic acids. nju.edu.cn

Ruthenium catalysis has been employed in the selective cross-coupling of two different ketones to form β-branched β,γ-unsaturated ketones. nih.gov Mechanistic studies, including DFT calculations and deuterium-labeling experiments, indicate that the reaction proceeds through an initial aldol (B89426) condensation to form a β,β-disubstituted α,β-unsaturated ketone. nih.gov This intermediate then isomerizes to the more stable β,γ-unsaturated ketone via an η³-allyl ruthenium complex. nih.gov

The selectivity in cross-coupling reactions can also be controlled by the choice of ligand. In palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, a sterically hindered N-heterocyclic carbene (NHC) ligand can reverse the conventional site-selectivity. nih.gov Even in the absence of a ligand, as in "Jeffery" conditions, selectivity can be dramatically enhanced, potentially due to the involvement of multinuclear palladium species. nih.gov

Mechanistic Pathways in Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution, particularly Friedel-Crafts acylation, is a fundamental method for the synthesis of aryl ketones, including precursors to this compound. sigmaaldrich.comnih.gov The reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.comwikipedia.org

The generally accepted mechanism involves several key steps:

Formation of the Electrophile : The Lewis acid coordinates to the halogen of the acyl chloride, which facilitates the cleavage of the carbon-halogen bond to form a resonance-stabilized acylium ion (R-C≡O⁺). sigmaaldrich.comrahacollege.co.in This acylium ion is the active electrophile.

Electrophilic Attack : The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a new carbon-carbon bond and a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Deprotonation : A weak base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the carbon atom that was attacked by the electrophile. wikipedia.org This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst. wikipedia.org

A significant feature of Friedel-Crafts acylation is that the product, an aryl ketone, is a moderate Lewis base and can form a complex with the Lewis acid catalyst. wikipedia.org This complexation deactivates the product towards further acylation, thus preventing polyacylation, which is a common issue in Friedel-Crafts alkylation. wikipedia.org However, this also means that more than a stoichiometric amount of the Lewis acid is often required, as it is consumed in the complexation. wikipedia.org The desired ketone is liberated from this complex during aqueous workup. wikipedia.org

Recent research has also explored biocatalytic alternatives to traditional Friedel-Crafts acylation. Acyltransferases from bacteria like Pseudomonas protegens have been shown to catalyze this reaction. acs.org Quantum chemical calculations on the enzyme-catalyzed mechanism reveal that a deprotonated hydroxyl group on the substrate facilitates the formation of a stable dienone intermediate after the initial acylation step, playing a key role in the catalytic cycle. acs.org

Reactivity and Chemical Transformations of 1,2 Diphenylbutan 1 One

Oxidation and Reduction Reactions Involving the Carbonyl Group

The carbonyl group is a primary site of reactivity in 1,2-diphenylbutan-1-one. In organic chemistry, the oxidation of a ketone is generally not a facile process under standard conditions, as it would necessitate the cleavage of a carbon-carbon bond. Conversely, the reduction of the ketone functionality is a common and useful transformation.

Reduction of the carbonyl group in ketones leads to the formation of secondary alcohols. masterorganicchemistry.com For instance, treatment of a ketone with a reducing agent like sodium borohydride (B1222165) (NaBH₄) results in the reduction of the carbonyl group to a hydroxyl group. acs.org In the case of this compound, reduction would yield 1,2-diphenylbutan-1-ol. This transformation involves the addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orglibretexts.org This reactivity is central to many important carbon-carbon bond-forming reactions.

Grignard reagents, with the general formula RMgX, are potent carbon-based nucleophiles that readily add to ketones. leah4sci.commasterorganicchemistry.comchemistrysteps.com The reaction of this compound with a Grignard reagent, such as methyl magnesium bromide (CH₃MgBr), would proceed via nucleophilic attack on the carbonyl carbon. This addition forms a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. libretexts.org

Specifically, the addition of an ethyl Grignard reagent to benzophenone (B1666685) is a known route to synthesize a related tertiary alcohol, 2-methyl-1,2-diphenyl-butan-1-ol. The subsequent step, dehydration of the tertiary alcohol, can typically be achieved by treatment with acid. This elimination reaction would generate a mixture of isomeric alkenes.

A study on the reaction of the Grignard compound from (E)-3-chloro-1-phenylprop-1-ene with benzaldehyde (B42025) produced diastereoisomeric homoallylic alcohols. researchgate.net These alcohols were further transformed into (2RS,3SR)- and (2RS,3RS)-3,4-epoxy-1,2-diphenylbutan-1-ones. researchgate.net

The synthesis of 1,1-diphenyl-1-hydroxy-3-butanone, a related hydroxy ketone, has been demonstrated through the hydrolysis of a hydroxyketal precursor. acs.orgdatapdf.com By using dilute acid, 1,1-diphenyl-1-hydroxy-3-butanone can be obtained in high yield. acs.org This method highlights how minor variations in reaction conditions can lead to different products. acs.org The structure of the resulting 1,1-diphenyl-1-hydroxy-3-butanone was confirmed by IR and NMR spectroscopy. acs.org

| Property | Value |

| Melting Point | 85-86°C |

| IR (KBr) | 3475 cm⁻¹, 1698 cm⁻¹ |

| NMR (CDCl₃; 60 MHz) | δ 2.15 (s, 3H), 3.43 (s, 2H), 5.14 (s, 1H), 7.41 (s, 10H) |

| Data for 1,1-Diphenyl-1-hydroxy-3-butanone. acs.org |

Related diols, such as 1,2-diphenylbutane-1,2-diol, are also relevant compounds in this chemical space. nih.gov

Rearrangement and Cyclization Reactions

Beyond reactions centered at the carbonyl group, the broader carbon skeleton of this compound and related structures can undergo significant transformations like rearrangements and cyclizations, often initiated by light or catalysis.

A notable rearrangement reaction is the base-catalyzed ring-opening of 1,2-diphenylcyclobutanols to yield 1,4-diphenylbutan-1-one. rsc.orgrsc.org Both the cis and trans isomers of 1,2-diphenylcyclobutanol undergo this rearrangement in an aqueous base. rsc.orgrsc.orgresearchgate.net The reaction rates for both isomers are nearly equal, with a kcis/ktrans ratio of approximately 0.7 at 25°C. rsc.orgresearchgate.net This occurs despite calculations suggesting the cis isomer is more strained. rsc.orgresearchgate.net The ring-opening is compared to similar reactions in related cyclopropanols. rsc.orgresearchgate.net This type of reaction is also observed in palladium-catalyzed ring openings of tert-cyclobutanols. acs.org

| Parameter | Value |

| Product | 1,4-Diphenylbutan-1-one |

| Reactants | cis- and trans-1,2-Diphenylcyclobutanol |

| Condition | Aqueous Base |

| kcis/ktrans (25 °C) | ~0.7 |

| Solvent Isotope Effect (kH₂O/kD₂O) | 0.68 |

| Data for the base-catalysed ring opening of 1,2-diphenylcyclobutanols. rsc.orgresearchgate.net |

Photocyclization is a reaction that can occur in ketones possessing a γ-hydrogen atom, potentially leading to the formation of a cyclobutanol (B46151) ring. iucr.org Studies have evaluated the geometric parameters that control the potential for photocyclization in various ketones in the crystalline state. iucr.orgnih.govresearchgate.net While compounds like 2,4,6-triisopropyl-4'-methoxybenzophenone undergo this reaction, it was found that 1,3-diphenylbutan-1-one does not, even though its geometric parameters seem favorable. nih.gov The lack of reactivity in 1,3-diphenylbutan-1-one is attributed to factors such as the deviation of the γ-hydrogen atom from the plane of the carbonyl group and interactions between the phenyl rings. researchgate.net

Intramolecular Cyclization Reactions

The potential for this compound to undergo intramolecular photocyclization has been investigated. In a study evaluating the geometrical parameters that govern such reactions in crystals, this compound (referred to in the study as compound II) was analyzed alongside other ketones. nih.gov Despite having geometrical parameters that appeared favorable for cyclization, the compound was found to be non-reactive under photocyclization conditions. nih.gov This research highlights that favorable intramolecular geometry is not the sole determinant for reactivity in the crystalline state, and other factors influence the outcome of potential photocyclization reactions. nih.gov

Functionalization of C-H Bonds

The direct functionalization of carbon-hydrogen (C-H) bonds represents an efficient strategy in organic synthesis, allowing for the conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds.

Cross Dehydrogenative Coupling Reactions for N-Alkoxyphthalimide Derivatives

A catalyst-free, PIDA-promoted cross-dehydrogenative coupling (CDC) reaction has been developed for the synthesis of N-alkoxyphthalimide derivatives from aryl ketones and N-hydroxyphthalimide (NHPI). nih.gov This methodology has proven to be effective for a range of linear-chain aryl ketones, including this compound. rsc.org The reaction proceeds smoothly at room temperature, demonstrating good compatibility with the substrate. nih.govrsc.org

In this transformation, this compound reacts with N-hydroxyphthalimide in the presence of phenyliodine diacetate (PIDA) as an oxidant and dichloromethane (B109758) (CH2Cl2) as the solvent. nih.govrsc.org The reaction successfully functionalizes the C-H bond at the alpha position to the carbonyl group, yielding the corresponding N-alkoxyphthalimide product in good yield. rsc.org

Table 1: PIDA-Promoted Cross Dehydrogenative Coupling of this compound with N-Hydroxyphthalimide rsc.org

| Substrate | Reagent | Oxidant | Solvent | Product Yield |

| This compound | N-Hydroxyphthalimide (NHPI) | PhI(OAc)2 | CH2Cl2 | Good |

Reactions relevant to Tamoxifen (B1202) Derivatives

This compound serves as a key precursor in synthetic routes to tamoxifen and its analogues. These routes often involve the construction of the characteristic tetrasubstituted olefin core of the tamoxifen molecule.

Stereoselective Routes to (Z)-Tamoxifen and Related Tetrasubstituted Olefins from this compound precursors

A significant application of this compound is in the synthesis of precursors for the anticancer drug (Z)-tamoxifen. The common strategy involves a two-step process beginning with the nucleophilic addition of an organometallic reagent to the ketone, followed by dehydration of the resulting tertiary alcohol. psu.edursc.org

In the first step, this compound is treated with an arylmagnesium bromide, such as (p-methoxyphenyl)magnesium bromide or [p-(2-dimethylaminoethoxy)phenyl]magnesium bromide, to form a 1,1,2-triarylbutan-1-ol intermediate. psu.edu These Grignard additions are reported to proceed in accordance with Cram's rule, establishing the initial stereochemistry of the alcohol precursor. psu.edu

The second step is the acid-catalyzed dehydration of the tertiary alcohol. This elimination reaction generates the tetrasubstituted double bond. rsc.org The stereoselectivity of this dehydration is a critical aspect, as only the (Z)-isomer of tamoxifen possesses the desired antiestrogenic activity. psu.edu While these reactions can produce mixtures of (Z) and (E) isomers, conditions can be optimized to favor the formation of the therapeutically active (Z)-olefin. psu.edursc.org The dehydration of 1,1,2-triarylbutan-1-ols has proven to be a versatile route for synthesizing a variety of tamoxifen analogues. psu.edu

Table 2: Synthesis of Tamoxifen Precursors from this compound psu.edu

| Step | Reactants | Reaction Type | Product |

| 1 | This compound + Arylmagnesium bromide | Grignard Addition | 1,1,2-Triarylbutan-1-ol |

| 2 | 1,1,2-Triarylbutan-1-ol | Acid-catalyzed Dehydration | (Z/E)-1,2-Diphenyl-1-arylbut-1-ene |

Stereochemistry and Conformational Analysis of 1,2 Diphenylbutan 1 One

Diastereomeric and Enantiomeric Considerations in Synthesis and Reactions

The synthesis of 1,2-diphenylbutan-1-one and its derivatives often involves the formation of a stereocenter at the C2 position, which necessitates careful consideration of diastereoselectivity and enantioselectivity. A reaction that produces a new stereocenter can result in a mixture of stereoisomers.

Enantioselective Synthesis: An enantioselective reaction is one that preferentially forms one enantiomer over the other. ddugu.ac.in This is a critical aspect in the synthesis of chiral molecules, as different enantiomers can exhibit distinct biological activities. The synthesis of enantiomerically enriched this compound can be approached through methods such as asymmetric alkylation. For instance, the alkylation of a glycine Schiff base complex using a chiral catalyst can yield α-substituted α-amino acids with high enantiomeric excess. nih.govchemrxiv.org A similar strategy could be envisioned for the synthesis of this compound, where a chiral auxiliary or catalyst directs the approach of an ethyl group to a deoxybenzoin enolate.

Diastereoselective Synthesis: A diastereoselective reaction favors the formation of one diastereomer over another. ddugu.ac.in When a molecule already contains a stereocenter and a new one is created, the two resulting diastereomers will have different physical properties. The control of diastereoselectivity is often achieved by employing chiral auxiliaries, which are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. williams.edu After the desired stereocenter is set, the auxiliary is removed. For reactions involving this compound derivatives that already possess a chiral center, the existing stereochemistry can influence the formation of new stereocenters, a concept known as substrate-controlled diastereoselection.

The stereochemical outcome of reactions, whether stereoselective or stereospecific, is highly dependent on the reaction mechanism and the structure of the starting materials. masterorganicchemistry.comkhanacademy.org For example, concerted reaction mechanisms, such as in some cycloaddition reactions, can be highly stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. youtube.com

Chirality and Stereogenic Centers in this compound Derivatives

Chirality is a key feature of this compound, arising from the presence of a stereogenic center. A stereogenic center is a carbon atom bonded to four different substituent groups. In the case of this compound, the carbon atom at the C2 position is bonded to a hydrogen atom, an ethyl group, a phenyl group, and a benzoyl group, making it a chiral center. nih.gov This gives rise to two enantiomers: (R)-1,2-diphenylbutan-1-one and (S)-1,2-diphenylbutan-1-one.

The introduction of substituents to the core structure of this compound can lead to the formation of additional stereogenic centers, further increasing the stereochemical complexity. For example, in the synthetic cathinone derivative α-pyrrolidino-2-phenylacetophenone (α-D2PV), which is structurally related to this compound, the C2 carbon is also a stereocenter. nih.gov The specific configuration of these stereocenters can significantly influence the biological activity of the molecule. nih.gov

The synthesis of derivatives with multiple stereocenters requires precise control over the relative and absolute stereochemistry. Methods for achieving this include diastereoselective and enantioselective synthesis strategies. nih.gov The development of such synthetic routes is crucial for accessing specific stereoisomers for biological evaluation.

Conformational Studies and Their Influence on Reactivity

The reactivity of this compound is significantly influenced by its conformational preferences. The molecule can adopt various conformations due to rotation around the C-C single bonds. Computational and experimental studies on structurally similar α-phenyl-substituted ketones provide insights into the likely low-energy conformations of this compound.

Computational analyses of α-phenyl-substituted ketones suggest that the most stable conformer orients the phenyl group in a specific manner relative to the carbonyl group. nih.gov This preferred conformation is also observed in the X-ray crystal structures of many α-phenyl-substituted ketones. nih.gov The conformational preferences of α,β-unsaturated ketones have also been studied using NMR and IR spectroscopy, revealing the dominance of specific s-trans/s-cis conformations in solution. nih.gov

The conformational bias has a direct impact on the stereochemical outcome of reactions at the carbonyl group. For instance, in the nucleophilic addition of allylmagnesium halides to α-phenyl-substituted ketones, the stereoselectivity can be explained by the attack of the nucleophile on the less sterically hindered face of the preferred conformer of the ketone. nih.gov This concept is often described by the Felkin-Anh model, which predicts the stereochemistry of nucleophilic addition to chiral carbonyl compounds. The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group, and the nucleophile attacks along a trajectory that minimizes steric interactions.

The table below summarizes the key factors influencing the reactivity of this compound based on its conformational analysis.

| Factor | Description | Influence on Reactivity |

| Steric Hindrance | The spatial arrangement of the phenyl and ethyl groups around the carbonyl center. | The preferred conformation will present a less hindered face for nucleophilic attack, leading to stereoselectivity. |

| Electronic Effects | The electronic nature of the phenyl groups. | Can influence the electrophilicity of the carbonyl carbon. |

| Torsional Strain | The strain associated with eclipsing interactions during bond rotation. | The molecule will favor staggered conformations to minimize torsional strain, dictating the most stable ground state. |

Stereochemical Assignments and Spectroscopic Elucidation (e.g., NMR, X-ray crystallography)

The determination of the absolute and relative stereochemistry of this compound and its derivatives relies on various spectroscopic and analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the most powerful tools.

NMR Spectroscopy: NMR is a fundamental technique for elucidating the structure and stereochemistry of organic molecules. wordpress.com For diastereomers, the different spatial arrangements of atoms lead to distinct chemical shifts and coupling constants in their NMR spectra. semanticscholar.org Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE), can be used to determine the relative stereochemistry by identifying protons that are close in space. acs.org In NOE experiments, irradiation of one proton can enhance the signal of a nearby proton, providing information about their spatial proximity. wordpress.com

X-ray Crystallography: Single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of stereocenters. wikipedia.org This technique has been used to confirm the structure of derivatives of this compound, such as 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride (α-D2PV), providing definitive evidence of its molecular structure and stereochemistry. nih.gov X-ray diffraction data from well-ordered crystals can reveal precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecule's conformation in the crystalline state. researchgate.net

The table below outlines the application of these techniques in the stereochemical analysis of this compound and its derivatives.

| Technique | Application | Information Obtained |

| 1H and 13C NMR | Structural elucidation and determination of relative stereochemistry. | Chemical shifts, coupling constants, and integration provide information about the connectivity and spatial relationship of atoms. beilstein-journals.org |

| NOE Spectroscopy | Determination of through-space proximity of protons. | Helps in assigning the relative configuration of stereocenters in a molecule. acs.org |

| X-ray Crystallography | Unambiguous determination of the 3D molecular structure. | Provides absolute and relative stereochemistry, bond lengths, bond angles, and solid-state conformation. wikipedia.org |

Computational Chemistry and Mechanistic Elucidation for 1,2 Diphenylbutan 1 One

Quantum Chemical Calculations and Molecular Orbital Analysis

Quantum chemical calculations are a cornerstone in the theoretical investigation of 1,2-diphenylbutan-1-one, offering a detailed picture of its electronic structure and reactivity. Methods like Density Functional Theory (DFT) and semi-empirical models such as RM1 are employed to compute various molecular properties. scielo.brresearchgate.netrsc.org

A key aspect of these calculations is the analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energies and shapes of these frontier orbitals are crucial in predicting the molecule's reactivity towards nucleophiles and electrophiles. For instance, the HOMO-LUMO gap provides an estimate of the molecule's kinetic stability and the energy required for electronic excitation. libretexts.org In conjugated systems, such as the phenyl groups in this compound, the π molecular orbitals extend over the aromatic rings, influencing the electronic properties and reactivity of the entire molecule. libretexts.org The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals, and the occupancy of these orbitals dictates the strength and nature of the chemical bonds. utexas.edu

Table 1: Calculated Properties of this compound

| Property | Value | Method |

| Molecular Weight | 224.30 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 224.120115130 Da | PubChem |

| Monoisotopic Mass | 224.120115130 Da | PubChem |

| Topological Polar Surface Area | 17.1 Ų | PubChem |

| Heavy Atom Count | 17 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 234 | PubChem |

This interactive table provides computed property data for this compound, sourced from the PubChem database. nih.gov

Empirical Force Field Calculations and Strain Analysis of Related Structures

Empirical force field calculations, also known as molecular mechanics, offer a computationally less intensive alternative to quantum mechanics for studying large molecular systems. wustl.edu These methods are particularly useful for analyzing the conformational landscape and strain energy of molecules. In the context of structures related to this compound, such as cyclobutanol (B46151) derivatives, force field calculations can predict the relative stabilities of different isomers. rsc.org

For example, in a study of cis- and trans-1,2-diphenylcyclobutanol, empirical force field calculations suggested that the cis isomer is more strained than the trans isomer by 3.5 kcal mol⁻¹. rsc.org This information is vital for understanding the kinetics of their rearrangement reactions. However, it is important to note that the accuracy of force field methods depends heavily on the quality of the parameters used, and these parameters are not always transferable between different classes of molecules. wustl.eduarxiv.org Strain analysis helps in comprehending why certain reaction pathways are favored over others, as higher strain energies often correlate with increased reactivity. rsc.org

Modeling Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of reaction pathways and the characterization of transition states. unl.edunih.gov This allows for a detailed mechanistic understanding of chemical reactions involving this compound and its analogs. By mapping the potential energy surface, chemists can identify the minimum energy paths from reactants to products, passing through one or more transition states. faccts.de

Techniques like the Nudged Elastic Band (NEB) method can be employed to locate the transition state structure, which represents the energy maximum along the reaction coordinate. faccts.de The energy of this transition state determines the activation energy of the reaction. For instance, in the context of ring-opening reactions of related cyclobutanol derivatives, computational modeling can elucidate the concerted or stepwise nature of the mechanism. rsc.org Furthermore, the study of reaction mechanisms can be aided by software that automates the generation of reaction pathways, which is particularly useful for complex reaction networks. mit.edu

Table 2: Key Computational Methods in Reaction Pathway Modeling

| Method | Application |

| Density Functional Theory (DFT) | Calculating energies of reactants, products, and transition states. researchgate.net |

| Nudged Elastic Band (NEB) | Finding the minimum energy path and locating transition states. faccts.de |

| Intrinsic Reaction Coordinate (IRC) | Confirming that a transition state connects the correct reactants and products. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds along the reaction pathway. pku.edu.cn |

This interactive table summarizes key computational methods used to model and understand reaction pathways.

Computational Studies on Enantiodifferentiation Mechanisms

Computational methods are invaluable for understanding the mechanisms of enantioselective reactions, where a catalyst directs the formation of one enantiomer over the other. For reactions involving prochiral ketones like this compound, chiral catalysts can create a diastereomeric relationship in the transition states leading to the two enantiomeric products.

Computational studies, often using DFT, can model the interaction between the substrate, the catalyst, and any reagents to explain the origin of enantioselectivity. researchgate.netacs.orgnih.govresearchgate.net These models can reveal the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, within the catalyst-substrate complex that favor the formation of one enantiomer. researchgate.net For example, in the asymmetric reduction of ketones catalyzed by chiral oxazaborolidines, computational studies have been instrumental in elucidating the structure of the transition state and explaining how the catalyst controls the stereochemical outcome. acs.orgnih.govresearchgate.net By comparing the energies of the competing diastereomeric transition states, the enantiomeric excess (ee) of a reaction can be predicted and rationalized. researchgate.net

Spectroscopic Characterization and Structural Elucidation of 1,2 Diphenylbutan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of 1,2-Diphenylbutan-1-one by providing information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

In the proton NMR (¹H NMR) spectrum, the various protons in the this compound molecule resonate at distinct chemical shifts, indicative of their unique electronic environments. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the downfield region, generally between δ 7.14 and 7.37 ppm. The methine proton (CH) adjacent to the carbonyl group and a phenyl group is also found in this aromatic region. The methylene (B1212753) protons (CH₂) of the ethyl group show distinct signals, and the terminal methyl protons (CH₃) appear as a triplet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The Carbon-13 (¹³C) NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The carbonyl carbon (C=O) gives a characteristic signal in the highly deshielded region of the spectrum. The carbons of the two phenyl rings resonate in the aromatic region, typically between δ 125 and 143 ppm. rsc.org The aliphatic carbons of the butane (B89635) chain, including the methine, methylene, and methyl carbons, appear at higher field strengths.

Advanced NMR Techniques

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. youtube.comlibretexts.org For this compound, COSY spectra would show correlations between the methine proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons, confirming the sequence of the butane chain. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. youtube.comlibretexts.orggithub.io Each proton signal is correlated to the carbon signal of the atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. youtube.comlibretexts.org This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the ipso-carbons of the phenyl rings, by observing their long-range couplings to nearby protons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. libretexts.orgnanalysis.com A DEPT-135 experiment, for instance, will show CH and CH₃ signals with a positive phase and CH₂ signals with a negative phase, while quaternary carbons are not observed. nanalysis.com This information is invaluable for confirming the assignment of the aliphatic carbon signals.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic Protons | 7.14 - 7.37 (m) | 125.6 - 142.5 |

| Methine Proton (CH) | Multiplet | ~55 |

| Methylene Protons (CH₂) | Multiplet | ~25 |

| Methyl Protons (CH₃) | Triplet | ~12 |

| Carbonyl Carbon (C=O) | - | ~200 |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrument used. The values presented are approximate and based on typical ranges for similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insight into its structure through the analysis of its fragmentation patterns. rsc.org

In a typical mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (224.29 g/mol ). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition of C₁₆H₁₆O.

The fragmentation of this compound under electron ionization (EI) would lead to the formation of several characteristic fragment ions. The most common fragmentation pathways for ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). For this compound, this would result in the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 and a C₁₀H₁₁⁺ fragment. Another significant fragmentation would be the loss of an ethyl group, leading to a fragment at m/z 195.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion |

|---|---|

| 224 | [C₁₆H₁₆O]⁺ (Molecular Ion) |

| 195 | [M - C₂H₅]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. rsc.org The IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different bonds.

The most prominent and diagnostic absorption band in the IR spectrum of this compound is the strong carbonyl (C=O) stretching vibration, which typically appears in the region of 1680-1700 cm⁻¹. The exact position of this band can be influenced by conjugation with the adjacent phenyl group.

Other characteristic absorption bands include:

C-H stretching vibrations: Aromatic C-H stretches are observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the aromatic rings gives rise to several absorption bands in the 1450-1600 cm⁻¹ region.

C-H bending vibrations: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the phenyl rings and are typically found in the 690-900 cm⁻¹ range.

Table 3: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic |

| ~2960, ~2870 | C-H stretch | Aliphatic |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |

| ~750, ~700 | C-H bend (out-of-plane) | Monosubstituted Benzene |

X-ray Crystallography for Solid-State Structure Determination of Related Compounds

While a specific X-ray crystal structure for this compound was not found, the technique of X-ray crystallography has been instrumental in determining the precise three-dimensional solid-state structures of closely related compounds. nih.gov This method provides definitive information on bond lengths, bond angles, and the conformation of molecules in the crystalline state. For instance, studies on analogous Schiff bases derived from substituted butanones have utilized X-ray diffraction to elucidate their tautomeric forms and the nature of intramolecular hydrogen bonding. nih.gov Such data from related structures can provide valuable insights into the likely conformation and intermolecular interactions of this compound in the solid state.

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions.

The intense absorption bands at shorter wavelengths (typically below 280 nm) are attributed to π → π* transitions within the phenyl groups and the conjugated system formed by the carbonyl group and the adjacent phenyl ring. A weaker, longer-wavelength absorption band, often observed as a shoulder, is characteristic of the n → π* transition of the carbonyl group's non-bonding electrons. The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Applications of 1,2 Diphenylbutan 1 One in Advanced Organic Synthesis

Precursor in the Synthesis of Biologically Active Molecules

The chemical framework of 1,2-diphenylbutan-1-one is a key starting point for the synthesis of various biologically active molecules. Its derivatives are instrumental in creating compounds with potential therapeutic applications.

For instance, substituted butan-1-ones are used to synthesize novel aza-BODIPY derivatives. rsc.org These compounds are investigated as potential photosensitizers in photodynamic therapy (PDT), a treatment that uses light to activate a photosensitizing agent to kill cancer cells. rsc.org The synthesis often begins with a chalcone (B49325), which is then reacted to form a substituted 1,3-diphenylbutan-1-one structure, highlighting the importance of this butanone backbone in accessing these complex, photoactive dyes. rsc.org

Additionally, derivatives of this compound are employed in the synthesis of structurally complex quinoline (B57606) heterocycles. rsc.org These quinoline-based molecules are of significant interest due to their presence in a wide array of biologically active natural products and their application as therapeutic agents, including anti-malarial and anti-inflammatory drugs. rsc.org

Role in the Synthesis of Pharmaceutical Intermediates and Analogues (e.g., Tamoxifen)

Perhaps the most well-documented application of this compound is its crucial role as an intermediate in the synthesis of the selective estrogen receptor modulator (SERM), Tamoxifen (B1202). psu.edunih.gov Tamoxifen is a widely used drug for the treatment and prevention of estrogen receptor-positive breast cancer. psu.eduresearchgate.net

The synthesis of Tamoxifen and its analogues often involves the dehydration of a 1,1,2-triarylbutan-1-ol intermediate. psu.edu This key tertiary alcohol is prepared via a Grignard reaction. Specifically, this compound is treated with a Grignard reagent, such as (p-methoxyphenyl)magnesium bromide or the magnesium bromide salt of N,N-dimethyl-2-(4-bromophenoxy)ethanamine, to form the precursor alcohol. psu.edu The subsequent acid-catalyzed dehydration of this alcohol yields a mixture of (Z)- and (E)-isomers of Tamoxifen, with the Z-isomer being the pharmacologically active agent. psu.edu

This synthetic route underscores the importance of this compound as a readily available ketone that establishes the core carbon skeleton of the final drug molecule. psu.edu

Table 1: Synthesis of Tamoxifen Intermediate from this compound

| Reactant 1 | Reactant 2 | Key Intermediate | Final Product (after dehydration) | Reference |

| This compound | (p-Methoxyphenyl)magnesium bromide | 1-(p-Methoxyphenyl)-1,2-diphenylbutan-1-ol | Tamoxifen Analogue | psu.edu |

| This compound | Grignard reagent of N,N-dimethyl-2-(4-bromophenoxy)ethanamine | 1-(p-(2-Dimethylaminoethoxy)phenyl)-1,2-diphenylbutan-1-ol | Tamoxifen | psu.edu |

Intermediate in Complex Chemical Transformations

Beyond its role in pharmaceutical synthesis, this compound and its derivatives function as key intermediates in more complex chemical transformations, enabling the construction of intricate molecular structures.

One such example is its use in tandem reactions. A highly efficient, one-pot synthesis utilizes a calcium-catalyzed Friedlander annulation to produce 2-methyl-3-acyl quinolines. These intermediates then undergo an in situ chemoselective Csp³–H functionalization with chalcones (which can be viewed as α,β-unsaturated analogues of this compound) to yield structurally enriched quinoline heterocycles. rsc.org For example, the reaction can produce compounds like 4-(3-acetyl-4-phenylquinolin-2-yl)-1,3-diphenylbutan-1-one. rsc.org

Furthermore, the pinacol (B44631) rearrangement, a classic transformation in organic synthesis, can be applied to diols derived from ketones like acetophenone (B1666503) to form pinacolone (B1678379) derivatives such as 3,3-diphenylbutan-2-one. scielo.br This type of rearrangement is fundamental in creating spiro compounds, which are molecules containing at least two rings connected by a single common atom. scielo.brwikipedia.org

Utilization in the Development of New Catalytic Systems

The reactivity of the butanone framework is leveraged in the development and optimization of novel catalytic systems. Derivatives of this compound, particularly α-diazoketones, serve as model substrates to test the efficacy and stereoselectivity of new catalysts.

For example, researchers have developed a Co(II)-based metalloradical catalytic system for the asymmetric 1,4-C–H alkylation of α-diazoketones. nih.gov Using 1-diazo-1,4-diphenylbutan-2-one as a model substrate, scientists were able to fine-tune a chiral amidoporphyrin ligand to achieve the stereoselective construction of chiral α,β-disubstituted cyclobutanones. nih.gov This process, which was previously challenging, demonstrates the use of a butanone derivative to validate a new catalytic methodology for forming strained four-membered rings. nih.gov The development of such catalytic reactions is crucial for expanding the toolbox of synthetic chemists. ucl.ac.ukjst.go.jp

Table 2: Catalytic Transformation of a this compound Derivative

| Substrate | Catalyst System | Transformation | Product Type | Reference |

| 1-Diazo-1,4-diphenylbutan-2-one | Co(II)-based metalloradical catalyst with chiral amidoporphyrin ligand | Intramolecular 1,4-C–H Alkenylation | Chiral α,β-disubstituted cyclobutanone | nih.gov |

Reagents in Methodologies for Carbon-Carbon Bond Formation

Carbon-carbon (C-C) bond formation is the cornerstone of organic synthesis, allowing for the assembly of complex molecular skeletons from simpler precursors. alevelchemistry.co.ukillinois.edu this compound and related structures are valuable reagents in several C-C bond-forming methodologies.

The aforementioned Grignard reaction in the synthesis of Tamoxifen is a classic example of a C-C bond-forming reaction, where a new bond is formed between the carbonyl carbon of this compound and the phenyl carbon of the Grignard reagent. psu.eduvanderbilt.edu

Moreover, the Michael addition is a powerful tool for C-C bond formation. iucr.org In this reaction, a nucleophile adds to an α,β-unsaturated carbonyl compound. Chalcones, which are α,β-unsaturated ketones and can be considered analogues of this compound, are common substrates in Michael additions. For instance, the conjugate addition of malonates to chalcones is a widely studied reaction for creating new C-C bonds and functionalizing molecules. iucr.org Similarly, the addition of nitromethane (B149229) to chalcones produces γ-nitro ketones like 4-nitro-1,3-diphenylbutan-1-one (B3055018), demonstrating another route for C-C bond formation. rsc.org

Future Directions and Emerging Research Avenues for 1,2 Diphenylbutan 1 One

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The enantioselective synthesis of derivatives of 1,2-diphenylbutan-1-one is an area ripe for exploration. Current research on related ketones provides a roadmap for future investigations into novel catalytic systems. For instance, the enantioselective synthesis of vicinal diols, which can be accessed from α-hydroxy ketones, has been achieved using dinuclear magnesium-catalyzed asymmetric addition of ethyl diazoacetate to aldehydes. nih.gov This suggests that metal-based catalytic systems could be tailored for the asymmetric functionalization of this compound.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis Relevant to Ketones

| Catalyst/Method | Reaction Type | Target/Product Class | Potential Application for this compound |

|---|---|---|---|

| Dinuclear Mg-catalyst | Asymmetric Aldol (B89426) Addition | β-Hydroxy Carbonyls | Asymmetric α-functionalization |

| Chiral Imidazolidinones / Iridium Photoredox Catalyst | Enantioselective α-Alkylation | α-Alkylated Aldehydes | Enantioselective α-alkylation of the ketone |

| (S,S)-Ru-TsDPEN | Asymmetric Transfer Hydrogenation | Chiral β-Amino Alcohols | Enantioselective reduction to chiral alcohol |

| Chiral Oxazaborolidines | Asymmetric Borane Reduction | Chiral Arylethanolamines | Enantioselective reduction of the carbonyl |

Development of Sustainable and Environmentally Benign Synthetic Protocols

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. Future research on this compound will undoubtedly be influenced by these goals. One promising avenue is the use of environmentally benign catalysts. For example, methanesulfonic acid, a cost-effective and biodegradable Brønsted acid, has been successfully used for the Friedel-Crafts alkylation to produce related 1,4-diphenyl butan-1-one and 1,3-diphenyl propane-1-one motifs without the need for transition metals. researchgate.net

The replacement of volatile organic compounds (VOCs) with greener solvents is another key area. Water is an ideal green solvent, and micellar catalysis, where reactions occur in self-assembled nano-reactors in water, has been shown to be effective for reactions involving similar structures like (S)-1,3-diphenylbutan-1-one. researchgate.net The development of solvent-free reaction conditions, potentially utilizing basic ionic liquids as both catalyst and solvent, also presents an attractive, environmentally friendly alternative. unive.it Furthermore, exploring alternative reagents, such as using acetic acid for acetylation instead of more hazardous acid chlorides, represents a move toward inherently safer and more sustainable processes. arabjchem.org The evaluation of novel, greener solvents like 4-methyltetrahydropyran (4-MeTHP) as substitutes for traditional ethers could also significantly improve the environmental footprint of syntheses involving this compound. d-nb.info

Investigations into Unprecedented Reaction Mechanisms

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The study of reactions involving this compound and its isomers has already revealed complex and sometimes unexpected pathways. For instance, the investigation into the formation of tetraarylazadipyrromethenes from a 4-nitro-1,3-diphenylbutan-1-one (B3055018) precursor uncovered an unprecedented nitrogen rearrangement mechanism involving the ring-opening and closing of a pyrrole (B145914) intermediate, a finding made possible through 15N labeling studies. acs.orgkent.ac.uk

Future research will likely employ a combination of experimental techniques, such as kinetic studies and isotopic labeling, alongside computational modeling to elucidate reaction pathways. The base-catalyzed ring-opening of 1,2-diphenylcyclobutanols to yield 1,4-diphenylbutan-1-one has been mechanistically scrutinized using solvent isotope effects, providing detailed insight into the transition state. rsc.org Similarly, a plausible radical-based mechanism has been proposed for the PIDA-promoted cross-dehydrogenative coupling of this compound. nih.gov Probing the mechanistic details of such reactions can lead to the discovery of new reactivity patterns and the ability to control product outcomes with greater precision.

Application in Materials Science and Photochemistry

The rigid diphenylbutanone scaffold makes this compound an interesting candidate for applications in materials science and photochemistry. While direct applications are still emerging, research on derivatives highlights the potential of this chemical family. A notable example is 4-(diphenylphosphoryl)-2-methoxy-1,2-diphenylbutan-1-one, which is utilized as a ligand in coordination complexes and has found applications in the development of advanced materials, including polymers and flame retardants. This same compound is also being explored for its role in thermally activated delayed fluorescence (TADF) materials, which are critical for creating highly efficient organic light-emitting diodes (OLEDs).

A patent has described the use of this compound itself in a coating composition for various substrates, including wood, plastics, and metals, suggesting its potential utility in polymer formulations. google.com The photochemical properties of the diphenylalkane structure are also of interest. For example, related 1,4-diphenylbutane (B89690) derivatives can be used to photochemically generate biradicals, providing a platform to study the chemistry of these highly reactive intermediates. Future research could focus on synthesizing novel polymers incorporating the this compound moiety to tune mechanical or optical properties, or on designing new photoinitiators and photosensitive materials based on its photochemical reactivity.

Computational Design and Prediction of Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new experiments. Density Functional Theory (DFT) is a particularly powerful method for these purposes. d-nb.inforesearchgate.net DFT calculations have been employed to investigate the structural and electronic properties of related chalcone (B49325) molecules, providing insights into their chemical behavior. bhu.ac.in

For structures related to this compound, computational methods are already being applied. For example, DFT calculations were used to determine the most stable diastereomer of 2,3-diphenylbutane-1,4-diamine. semanticscholar.org Quantum mechanics/molecular mechanics (QM/MM) methods are being used to model complex catalytic systems, such as silica-supported phosphate (B84403) catalysts, to understand how factors like the catalyst support and metal centers influence reactivity. csic.es Emerging tools for automated mechanism discovery, such as the Simplest Mechanism Builder Algorithm (SiMBA), can screen vast networks of possible reaction steps to identify the most plausible microkinetic models, a technique that could be applied to reactions forming this compound. arxiv.org Future research will likely see an increased synergy between computational prediction and experimental validation, allowing for the in silico design of novel catalysts and reaction pathways with desired reactivity and selectivity for this compound.

Table 2: Computationally Predicted Properties of Diphenylbutanone Isomers

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Predicted XlogP | Predicted Collision Cross Section ([M+H]+, Ų) |

|---|---|---|---|---|

| This compound | C₁₆H₁₆O | 224.12012 | 3.6 | 151.7 |

| 1,4-Diphenylbutan-2-one | C₁₆H₁₆O | 224.12012 | 3.4 | 151.6 |

Data sourced from PubChem and PubChemLite. nih.govuni.luuni.lu

Q & A

Q. What protocols ensure safe handling of this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.